molecular formula C11H14INO2 B3183559 Methyl 5-iodo-2-(isopropylamino)benzoate CAS No. 1007374-49-3

Methyl 5-iodo-2-(isopropylamino)benzoate

Cat. No.: B3183559
CAS No.: 1007374-49-3
M. Wt: 319.14 g/mol
InChI Key: AAOSEWFKOUNZPM-UHFFFAOYSA-N
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Description

Methyl 5-iodo-2-(isopropylamino)benzoate is a substituted benzoate ester characterized by a methyl ester group at the carboxylic acid position, an iodine atom at the 5-position of the aromatic ring, and an isopropylamino group at the 2-position. This structure combines halogenation (iodo) and alkylamino substitution, distinguishing it from simpler alkyl benzoates like methyl benzoate or ethyl benzoate.

Properties

CAS No.

1007374-49-3

Molecular Formula

C11H14INO2

Molecular Weight

319.14 g/mol

IUPAC Name

methyl 5-iodo-2-(propan-2-ylamino)benzoate

InChI

InChI=1S/C11H14INO2/c1-7(2)13-10-5-4-8(12)6-9(10)11(14)15-3/h4-7,13H,1-3H3

InChI Key

AAOSEWFKOUNZPM-UHFFFAOYSA-N

SMILES

CC(C)NC1=C(C=C(C=C1)I)C(=O)OC

Canonical SMILES

CC(C)NC1=C(C=C(C=C1)I)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Benzoate Derivatives

Structural and Physical Properties

The table below compares Methyl 5-iodo-2-(isopropylamino)benzoate with structurally related benzoate esters based on substituents, molecular weight, and inferred properties:

Compound Substituents Molecular Weight (g/mol) Key Properties
Methyl benzoate -COOCH₃ 136.15 Low polarity, lipophilic; mp: -12°C; used as solvent/flavoring agent
Ethyl benzoate -COOCH₂CH₃ 150.17 Similar to methyl benzoate but higher boiling point (212°C)
Methyl 2-chlorobenzoate 2-Cl, -COOCH₃ 170.59 Increased reactivity due to electron-withdrawing Cl; mp: 33–35°C
Methyl 2-methoxybenzoate 2-OCH₃, -COOCH₃ 166.17 Enhanced solubility in polar solvents; mp: 48–50°C
This compound 5-I, 2-NHCH(CH₃)₂, -COOCH₃ ~323.12 (estimated) High molecular weight due to iodine; moderate solubility (polarity from NH group); mp: Not reported

Key Observations :

  • Iodine Substitution: The 5-iodo group significantly increases molecular weight compared to non-halogenated analogs, likely enhancing lipophilicity and influencing binding interactions in biological systems.
Reactivity and Functional Group Interactions
  • Halogen vs. Alkyl/Alkoxy Groups: The iodine atom in this compound may participate in halogen bonding, a feature absent in methyl benzoate or methyl 2-methoxybenzoate. This could enhance interactions with biological targets or catalysts in synthetic applications.
  • Amino Group vs.

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